molecular formula C12H20N2O3S B1662669 Sotalol CAS No. 3930-20-9

Sotalol

Cat. No. B1662669
CAS RN: 3930-20-9
M. Wt: 272.37 g/mol
InChI Key: ZBMZVLHSJCTVON-UHFFFAOYSA-N
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Description

Sotalol is a beta-blocker with antiarrhythmic properties that affects the heart and circulation within the atrium and ventricles . It is used to help keep the heart beating normally in people with certain documented heart rhythm disorders, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .


Synthesis Analysis

A method for trace determination of sotalol, a β-blocker drug, using molecularly imprinted solid-phase extraction (MISPE) coupled with high-performance liquid chromatography with UV detection (HPLC/UV) has been described . The synthesis of the molecularly imprinted polymer was performed using acrylamide, ethylene glycol dimethacrylate, dimethylformamide, 2,2′-azobisisobutyronitrile and sotalol as a functional monomer, cross-linker monomer, solvent, initiator, and target drug, respectively .


Molecular Structure Analysis

Sotalol has a molecular formula of C12H20N2O3S . It contains total 38 bonds; 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .

Scientific Research Applications

1. Efficacy in Treating Refractory Arrhythmias in Pediatric and Young Adult Patients

Sotalol, an antiarrhythmic medication combining beta-blocker and class III agent properties, has been found effective in treating refractory arrhythmias in pediatric patients. A study reviewing institutional experience with sotalol in 45 patients reported an 80% efficacy rate and 22% incidence of adverse side effects. The drug was mostly discontinued due to spontaneous disease resolution or cure by other means, rather than side effects or ineffectiveness (Tanel et al., 1995).

2. Suppression of Ventricular Arrhythmias

In a double-blind, randomized, placebo-controlled study involving 56 patients, sotalol demonstrated significant antiarrhythmic activity, reducing median arrhythmia frequency by 77 to 83%. It effectively reduced the frequency of complex ventricular arrhythmias, couplets, and runs, with minimal adverse side effects reported (Anderson et al., 1986).

3. Treatment of Supraventricular Tachyarrhythmias

Sotalol, as a noncardioselective beta-adrenergic blocking agent with class-3 antiarrhythmic effects, has been effective in treating supraventricular tachyarrhythmias. A study involving 29 patients showed that continuous infusion of sotalol restored sinus rhythm in a significant percentage of patients with paroxysmal supraventricular tachycardia, atrial flutter, and atrial fibrillation (Teo et al., 1985).

4. Management of Ventricular Tachyarrhythmias

Sotalol has emerged as a potent agent in managing ventricular tachyarrhythmias. Its beta-blockade and action potential duration prolongation contribute to its effectiveness in suppressing premature ventricular complexes and ventricular tachyarrhythmias. Studies have shown favorable interactions with implantable cardioverter-defibrillators, though its safety profile necessitates careful monitoring due to risks of proarrhythmia (O'Callaghan & Mcgovern, 1996).

5. Usefulness in Atrial Fibrillation and Flutter

Research has indicated that sotalol is useful in controlling atrial fibrillation and flutter. Studies show its effectiveness in maintaining sinus rhythm and controlling ventricular rate, especially after electrical cardioversion of atrial fibrillation. However, it should be noted that sotalol's side effects necessitate careful patient selection and monitoring (Gallik et al., 1997).

6. Hemodynamic Effects During Sinus Rhythm and Atrial Fibrillation

Sotalol has been investigated for its hemodynamic effects during sinus rhythm and atrial fibrillation. It was found to significantly diminish heart rate in both conditions. However, its effects on cardiac function were less evident during atrial fibrillation than during sinus rhythm, suggesting a more pronounced impact on ventricular distensibility during sinus rhythm (Alboni et al., 1993).

7. Intravenous Administration in Cardiac Arrhythmias

The use of intravenous sotalol has been explored for various cardiac arrhythmias. Recent approvals for intravenous administration have highlighted its potential, particularly for emergency or acute care settings. The antiarrhythmic action of sotalol depends on its ability to prolong refractoriness in cardiac tissues, and intravenous administration allows for rapid onset of action (Samanta et al., 2018).

Safety And Hazards

Sotalol should not be used if you have asthma, low potassium, or a serious heart condition such as severe heart failure, long QT syndrome, slow heartbeats that have caused you to faint, “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . It may cause life-threatening ventricular tachycardia associated with QT interval prolongation . IV sotalol treatment should not be initiated if the baseline QTc is longer than 450ms . Reduce the dosage or discontinue if the interval extends to 500 ms or greater .

Future Directions

There are ongoing studies to evaluate the efficacy and safety of outpatient initiation of sotalol for the treatment of atrial fibrillation (AF) in a select group of patients with cardiac implantable electronic devices (CIEDs) capable of continuous rhythm monitoring remotely . This could potentially reduce the 3-day in-hospital initiation or dose escalation with oral administration to 1 day without compromising patient safety .

properties

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

959-24-0 (mono-hydrochloride)
Record name Sotalol [INN:BAN]
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DSSTOX Substance ID

DTXSID0023589
Record name Sotalol
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Molecular Weight

272.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Sotalol
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Solubility

7.82e-01 g/L
Record name Sotalol
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Mechanism of Action

Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials.
Record name Sotalol
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Product Name

Sotalol

CAS RN

3930-20-9
Record name Sotalol
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Record name Sotalol
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Record name SOTALOL
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Record name Sotalol
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Melting Point

206.5 - 207 °C
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
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Record name Sotalol
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URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Polyvinylpyrrolidone (500 g) is dissolved in about 25 kg water (or a mixture of water and alcohol) and 10 kg of sotalol hydrochloride is mixed therein to provide a sotalol/binder solution. In a fluidized bed coater, 10 kg of sugar spheres (20 to 50 mesh) are suspended in warm air and spray coated with the sotalol/binder solution until the seeds are uniformly coated with a desired amount of sotalol.
[Compound]
Name
Polyvinylpyrrolidone
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
25 kg
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
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10 kg
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reactant
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Synthesis routes and methods II

Procedure details

In 2 lit. round bottom flask, in 450 ml of water, (±) sotalol hydrochloride (200 g) was added under stirring at room temperature. Under stirring, a solution of 500 g of potassium carbonate in 300 ml of water was added. The stirring was continued for 48 hours. Solid material was separated to give 107 g of (±) sotalol.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In addition, using chemical method as described by Le Garrec (1987), enriched d-sotalol hydrochloride and l-sotalol hydrochloride were prepared using mandelic acid and subjected to conversion to the base form, chiral separation and reconversion to hydrochloride salt was carried out. The details of these procedures are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
l-sotalol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

--A solution of racemic sotalol (24.5 g., 0.09 mole) (obtained by neutralizing sotalol hydrochloride in ethanol with a mole equivalent of concentrated sodium hydroxide, concentration and extraction of the free base in acetonitrile) in 200 ml. of hot isopropanol was mixed with 13.7 g (0.09 mole) of 1-mandelic acid. On cooling, an optically enriched fraction, 26.0 g., m.p. 125-140°, [α]D25 -27.2°, of the d-sotalol·1-mandelate salt was obtained. Crystallization from isopropanol (300 ml.) afforded 18.7 g., m.p. 139-145.5°, [α]D25 -25.4°. Further recrystallization of this material from 1:1 isopropanol-absolute ethanol provided d-sotalol.1-mandelate as white fluffy needles, m.p. 154.5≥156°, [α]D25 -14. 2°.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
56,400
Citations
SH Hohnloser, RL Woosley - New England Journal of Medicine, 1994 - Mass Medical Soc
… Sotalol is marketed as the racemic mixture of its stereoisomers, d- and l-sotalol, with the d … and antifibrillatory actions of sotalol are superior to those of conventional β-blockers, because …
Number of citations: 253 www.nejm.org
JL Anderson, EN Prystowsky - American heart journal, 1999 - Elsevier
… Sotalol was 1 of 2 drugs selected for comparison with implantable … Sotalol appears to be a preferred drug for use with … Although unapproved for this use, sotalol is active against atrial …
Number of citations: 185 www.sciencedirect.com
JA Kpaeyeh, JM Wharton - Cardiac electrophysiology …, 2016 - cardiacep.theclinics.com
… D- and L-stereoisomers of sotalol have been studied individually, but only DL-sotalol is … sotalol will refer to DL-sotalol, while specific stereoisomers will be labeled as such (eg, D-sotalol…
Number of citations: 23 www.cardiacep.theclinics.com
C Funck-Brentano - European heart journal, 1993 - academic.oup.com
… the racemic compound that we will refer to as sotalol. and d-( + )-sotalol, one of the two enantiomers composing sotalol that we will refer to as d-sotalol. …
Number of citations: 61 academic.oup.com
JJ Hanyok - The American journal of cardiology, 1993 - Elsevier
… -sotalol containing approximately 2% l-sotalol, 83.2% of the dose was excreted in the urine as d-sotalol and 2.0% was excreted as l-sotalol… The terminal elimination half-life of sotalol has …
Number of citations: 90 www.sciencedirect.com
MJ Antonaccio, A Gomoll - The American journal of cardiology, 1990 - Elsevier
… Labeled metabolites of sotalol were detected in … , sotalol pharmacokinetics were similar to those in normal subjectsi In addition, dl-sotalol was excreted equally in urine as d- and I-sotalol…
Number of citations: 104 www.sciencedirect.com
M Anttila, M Arstila, M Pfeffer… - Acta …, 1976 - Wiley Online Library
The pharmacokinetics of sotalol were studied in healthy volunteers after a single dose and in hypertensive patients after chronic administration. A single 160 mg and two 80 mg socator…
Number of citations: 112 onlinelibrary.wiley.com
AL Waldo, AJ Camm, H DeRuyter, PL Friedman… - The Lancet, 1996 - thelancet.com
Background Left ventricular dysfunction after myocardial infarction is associated with an increased risk of death. Other studies have suggested that a potassium-channel blocker might …
Number of citations: 671 www.thelancet.com
BN Singh, P Deedwania, K Nademanee, A Ward… - Drugs, 1987 - Springer
… of sotalol in mild- to- moderate essential hypertension and in angina of effort. Sotalol reduces … before an accurate assessment of the use of sotalol in these disorders can be made. When …
Number of citations: 125 link.springer.com
BN Singh, SN Singh, DJ Reda, XC Tang… - … England Journal of …, 2005 - Mass Medical Soc
… amiodarone group, 74 days in the sotalol group, and 6 days in … to sotalol (P<0.001) and to placebo (P<0.001), and sotalol … amiodarone therapy and 428 days with sotalol therapy (P=0.53…
Number of citations: 089 www.nejm.org

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